![molecular formula C18H22N4O4S2 B2480164 N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide CAS No. 476466-11-2](/img/structure/B2480164.png)
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a morpholine ring, a thiadiazole ring, and a benzamide moiety, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized via the reaction of thioamides with arylsulfonyl azides.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a sulfonylation reaction, where the morpholine moiety is attached to the thiadiazole ring.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amidation reaction, where the benzamide group is attached to the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Common industrial techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the morpholine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the morpholine ring.
Substitution: Substituted derivatives of the benzamide moiety.
Scientific Research Applications
The compound's structure suggests potential biological activities , which have been explored in several studies:
- Antimicrobial Properties : Compounds similar to N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide have demonstrated antimicrobial effects. The presence of the thiadiazole ring is often associated with enhanced activity against various pathogens, including bacteria and fungi.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Thiadiazole derivatives have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The unique combination of functional groups in this compound could enhance its efficacy as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound can be approached through various chemical pathways involving readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Study | Findings | Implications |
---|---|---|
Study on Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria | Potential for development as an antibiotic agent |
In Vivo Anticancer Studies | Showed reduced tumor growth in animal models | Promising candidate for cancer therapy |
Molecular Docking Analysis | Identified binding affinities with key enzymes related to cancer and inflammation | Insights for drug design optimization |
Mechanism of Action
The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The morpholine ring may interact with protein receptors, while the thiadiazole ring could participate in redox reactions. The benzamide moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is unique due to its combination of a morpholine ring, a thiadiazole ring, and a benzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Biological Activity
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Morpholine Moiety : Imparts solubility and enhances biological interactions.
- Propan-2-yloxy Group : This substituent may influence the compound's pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer effects of thiadiazole derivatives:
-
Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, derivatives with thiadiazole scaffolds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency (e.g., IC50 = 3.21 µg/mL for certain derivatives) .
Compound Cell Line IC50 (µg/mL) 4i MCF-7 2.32 4h HepG2 3.21
Antimicrobial Activity
The presence of the thiadiazole ring is associated with notable antimicrobial properties:
- Activity Spectrum : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown inhibition rates ranging from 58% to 66% against A. niger and C. albicans .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
-
Anticancer Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
"The synthesized compounds were characterized by analytical spectroscopy and were evaluated for in vivo anticonvulsant activity using standard drugs for comparison" .
- Antimicrobial Testing : Another investigation focused on the antimicrobial potential of thiadiazole derivatives against various pathogens. The results indicated that modifications to the phenyl ring could enhance activity against specific bacterial strains .
Properties
IUPAC Name |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-12(2)26-14-5-3-13(4-6-14)16(24)19-17-20-21-18(28-17)27-11-15(23)22-7-9-25-10-8-22/h3-6,12H,7-11H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHWHICKABBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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